REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9]O)[CH:5]=[CH:6][C:7]=1[F:8].[Br:11]B(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][Br:11])[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
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0.264 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1F)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.863 mL
|
Type
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reactant
|
Smiles
|
BrB(Br)Br
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 0 deg for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution was cooled to 0 deg
|
Type
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WAIT
|
Details
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rt for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
CUSTOM
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Details
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the mixture was transferred to a separatory funnel with half-saturated NaHCO3 (15 mL)
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with DCM (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with half-saturated brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
Purification of the residue through silica gel (40 mL)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |